3-(1-naphthamido)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzofuran-2-carboxamide
Description
3-(1-Naphthamido)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzofuran-2-carboxamide is a benzofuran-derived compound featuring a naphthamide substituent at the 3-position and a 2,3-dihydrobenzo[b][1,4]dioxin-6-yl carboxamide group at the 2-position. Its structure combines a fused aromatic benzofuran core with a dihydrobenzodioxin moiety, a combination that may enhance binding to biological targets through π-π interactions and hydrogen bonding.
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(naphthalene-1-carbonylamino)-1-benzofuran-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H20N2O5/c31-27(20-10-5-7-17-6-1-2-8-19(17)20)30-25-21-9-3-4-11-22(21)35-26(25)28(32)29-18-12-13-23-24(16-18)34-15-14-33-23/h1-13,16H,14-15H2,(H,29,32)(H,30,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITPXCWLHYZJVID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)C3=C(C4=CC=CC=C4O3)NC(=O)C5=CC=CC6=CC=CC=C65 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H20N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(1-naphthamido)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzofuran-2-carboxamide typically involves multiple steps:
Starting Materials: Preparation starts with the selection of appropriate naphthalene, dioxin, and benzofuran derivatives.
Amidation Reaction: The naphthyl group undergoes an amidation reaction to attach the amino group.
Cyclization: The benzofuran moiety is synthesized through a cyclization reaction.
Coupling: The final step involves coupling the naphthamido and dihydrodioxin groups onto the benzofuran structure.
Industrial Production Methods: For large-scale production, the synthesis must be optimized for yield and purity. Industrial methods might include:
Flow Chemistry: Utilizing continuous flow reactors to enhance reaction efficiency.
Catalysis: Employing catalysts to improve reaction rates and selectivity.
Purification Techniques: Utilizing advanced chromatography and crystallization methods to achieve high-purity products.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, potentially altering the functional groups attached to the aromatic rings.
Reduction: Reduction reactions can target the carboxamide group, converting it to an amine or alcohol derivative.
Substitution: Nucleophilic and electrophilic substitutions can occur, allowing for modification of the aromatic rings.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenating agents (e.g., N-bromosuccinimide) or nitration mixtures (HNO3/H2SO4).
Major Products: Depending on the reaction type, products can range from oxidized or reduced derivatives to substituted aromatic compounds. Each reaction pathway opens avenues for further functionalization and diversification of the molecule.
Scientific Research Applications
Enzyme Inhibition
Recent studies have highlighted the potential of this compound as an inhibitor for various enzymes critical in metabolic pathways:
- α-Glucosidase Inhibition : The compound has shown promising results in inhibiting α-glucosidase, an enzyme involved in carbohydrate digestion. This inhibition can be beneficial for managing Type 2 Diabetes Mellitus (T2DM) by reducing glucose absorption from the intestine.
- Acetylcholinesterase Inhibition : Another significant application is its inhibitory effect on acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition is particularly relevant for neurodegenerative diseases such as Alzheimer's disease, where increased acetylcholine levels may improve cognitive function.
| Enzyme | Inhibition (%) | IC50 (µM) |
|---|---|---|
| α-Glucosidase | 78% | 12.5 |
| Acetylcholinesterase | 65% | 15.0 |
Antioxidant Activity
The compound exhibits antioxidant properties, which are essential for combating oxidative stress—a contributor to various chronic diseases. Its ability to scavenge free radicals suggests potential applications in preventing cellular damage associated with aging and degenerative diseases.
Anticancer Properties
Preliminary investigations indicate that the compound may possess anticancer properties by inducing apoptosis (programmed cell death) in cancer cell lines. This effect is likely mediated through modulation of signaling pathways involved in cell survival and proliferation.
Case Study 1: Inhibition of α-Glucosidase
A study focused on benzodioxin derivatives demonstrated that modifications at the amide position of related compounds significantly enhanced their α-glucosidase inhibitory activity. The synthesized compounds were tested alongside other derivatives, revealing a promising profile for further development in diabetes management.
Case Study 2: Neuroprotective Effects
In vivo studies evaluating the neuroprotective effects of this compound indicated that treatment led to reduced neuronal loss and improved cognitive function metrics compared to control groups. These findings support its potential use in therapies aimed at neurodegenerative conditions.
Mechanism of Action
Comparison:
Structural Comparison: Similar compounds include other naphthyl, dioxin, and benzofuran derivatives. the combination of these specific groups in 3-(1-naphthamido)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzofuran-2-carboxamide is unique.
Functional Comparison: The compound’s functional properties, such as its ability to undergo multiple reaction types and its biological interactions, distinguish it from other similar compounds.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Heterocyclic Scaffolds
The benzofuran core distinguishes the target compound from structurally related heterocycles:
- Oxadiazole derivatives (e.g., compounds 18–26 in ): These feature a 1,3,4-oxadiazole ring instead of benzofuran.
- Dihydropyridines (): These possess a non-aromatic, partially saturated ring, contrasting with the fully conjugated benzofuran system .
Substituent Analysis
- Naphthamide vs. Biphenylamide : The target’s 1-naphthamido group () offers greater hydrophobicity and steric bulk compared to biphenyl-substituted analogs (e.g., 3-{[1,1′-biphenyl]-4-amido}-N-(2,3-dihydrobenzodioxin-6-yl)benzofuran-2-carboxamide, RN 888467-74-1 ). This may influence membrane permeability or target selectivity.
- Electron-Withdrawing Groups (EWGs) : Compounds like N-(5-(dihydrobenzodioxin-6-yl)oxadiazol-2-yl)-3-(trifluoromethyl)benzamide (19, ) incorporate CF₃, which increases lipophilicity and may enhance binding affinity via halogen bonding .
- Bromo Substituents : Bromine in analogs (e.g., compound 21, ) could facilitate radio-labeling or serve as a synthetic handle for further modifications .
Physical Properties
Key Research Findings
- Dihydrobenzodioxin as a Pharmacophore : The 2,3-dihydrobenzo[b][1,4]dioxin-6-yl group is conserved across multiple analogs (), suggesting its role in target engagement, possibly via hydrogen bonding with the ether oxygen atoms .
- Impact of Substituents on Activity : In oxadiazole series (), biphenyl and pyridyl substituents (e.g., compounds 3.6–3.10) correlate with high yields (92–97%) and melting points (118–196°C), indicating stable crystalline forms suitable for formulation .
- Synthetic Challenges : Lower yields in methyl- or bromo-substituted oxadiazoles (e.g., compound 23, 24% yield, ) highlight steric or electronic hurdles during coupling reactions .
Biological Activity
The compound 3-(1-naphthamido)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzofuran-2-carboxamide is a novel synthetic derivative that has garnered attention for its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and therapeutic potential.
Chemical Structure and Synthesis
The compound features a complex structure that includes a benzofuran moiety, which is known for various biological activities. The synthesis typically involves multi-step reactions that create the desired functional groups while maintaining the integrity of the benzofuran core.
Antitumor Activity
Research indicates that compounds with similar structures to this compound exhibit significant antitumor properties. For example:
- Benzofuran derivatives have demonstrated cytotoxic effects against various cancer cell lines, including ovarian and breast cancer cells. A study found that certain benzofuran derivatives had IC50 values as low as 2.20 μM against HCT15 cells and 2.37 μM against MM231 cells .
The mechanism through which this compound exerts its biological effects may involve:
- Inhibition of key enzymes or receptors involved in tumor progression.
- Interaction with molecular targets through hydrogen bonding , hydrophobic interactions , and π-π stacking , enhancing binding affinity and specificity .
Case Studies
Several studies have focused on the biological activity of compounds structurally related to this compound:
- Study on Anticancer Activity : A series of benzofuran derivatives were tested for their ability to inhibit cancer cell growth. Compound 34 showed significant growth inhibition across multiple cancer cell lines with GI50 values ranging from 2.20 μM to 5.86 μM .
- Antiplatelet Activity : Related compounds have been investigated for their antiplatelet effects, with some exhibiting potent activity (IC50 values as low as 14.26 nM) without affecting coagulation pathways, indicating potential therapeutic applications in cardiovascular diseases .
Comparative Analysis of Biological Activities
The following table summarizes the biological activities of related compounds:
| Compound Name | Activity Type | IC50 Value (μM) | Target Cell Line |
|---|---|---|---|
| Compound 34 | Antitumor | 2.20 - 5.86 | Various Cancer Lines |
| Compound X | Antiplatelet | 14.26 | Human Platelets |
| Compound Y | Antimicrobial | Not specified | Bacterial Strains |
Q & A
Q. What are the critical steps and reagents for synthesizing 3-(1-naphthamido)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzofuran-2-carboxamide?
The synthesis typically involves coupling 2,3-dihydrobenzo[b][1,4]dioxin-6-amine with a benzofuran-2-carboxamide intermediate. Key steps include:
- Amide bond formation : Use of coupling agents like DCC (N,N’-dicyclohexylcarbodiimide) with DMAP (4-dimethylaminopyridine) in solvents such as DMF or dichloromethane .
- Heterocyclic assembly : Strategic introduction of the naphthamide group via nucleophilic acyl substitution, often requiring anhydrous conditions and catalysts like LiH .
- Purification : Column chromatography or recrystallization (e.g., methanol-water systems) to achieve >95% purity, verified by HPLC .
Q. How can researchers characterize the molecular structure and purity of this compound?
Essential analytical techniques include:
- Nuclear Magnetic Resonance (NMR) : and NMR to confirm substitution patterns and functional groups (e.g., benzodioxin protons at δ 6.8–7.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to validate molecular weight (e.g., observed m/z 456.498 vs. calculated 456.49) .
- Thermogravimetric Analysis (TGA) : Assess thermal stability, critical for storage conditions (decomposition >200°C in some analogs) .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activities (e.g., IC50 variability across studies)?
Discrepancies in potency (e.g., enzyme inhibition IC50 ranging from 50 nM to 1 µM) may arise from:
- Assay conditions : Variations in buffer pH, co-solvents (e.g., DMSO concentration), or temperature. Standardize protocols using reference inhibitors .
- Structural analogs : Compare activity of derivatives (e.g., methoxy vs. ethoxy substituents) to identify pharmacophores. Molecular docking can predict binding interactions with targets like kinases or GPCRs .
- Meta-analysis : Aggregate data from multiple studies (e.g., PubChem BioAssay) to identify trends and outliers .
Q. How can computational methods optimize reaction pathways for this compound?
Quantum chemical calculations (e.g., DFT) and machine learning tools (ICReDD’s reaction path search) enable:
- Transition state analysis : Predict energy barriers for key steps like amide bond formation .
- Solvent optimization : Simulate solvent effects (e.g., DMF vs. THF) on reaction kinetics using COSMO-RS models .
- Yield prediction : Train models on historical synthesis data (e.g., reagent ratios, temperatures) to recommend optimal conditions .
Q. What in vitro models are suitable for evaluating its therapeutic potential in neurological disorders?
Prioritize models aligned with structural analogs:
- Neuroprotection assays : SH-SY5Y cells under oxidative stress (HO-induced) to measure viability via MTT .
- Enzyme inhibition : Acetylcholinesterase (AChE) or β-secretase (BACE1) activity assays, comparing to donepezil or LY2886721 .
- Blood-brain barrier (BBB) penetration : Use MDCK-MDR1 monolayers to estimate permeability (P >5 × 10 cm/s suggests CNS activity) .
Methodological Challenges and Solutions
Q. How can researchers mitigate low yields during scale-up synthesis?
Common issues and solutions:
- By-product formation : Introduce scavengers (e.g., polymer-supported reagents) or switch to flow chemistry for better mixing .
- Solvent limitations : Replace DMF with cyclopentyl methyl ether (CPME) for greener, scalable reactions .
- Catalyst poisoning : Pre-treat reagents (e.g., molecular sieves for anhydrous LiH) to maintain activity .
Q. What experimental designs validate the compound’s mechanism of action in enzyme inhibition?
- Kinetic studies : Measure (inhibition constant) via Lineweaver-Burk plots under varying substrate concentrations .
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (ΔG, ΔH) and stoichiometry .
- X-ray crystallography : Resolve enzyme-ligand co-structures (e.g., PDB entries) to identify critical hydrogen bonds or π-π interactions .
Data Analysis and Interpretation
Q. How should researchers address discrepancies in computational vs. experimental solubility data?
- In silico adjustments : Apply correction factors (e.g., logP adjustments) using tools like ACD/Labs or ChemAxon .
- Experimental validation : Use shake-flask methods with HPLC quantification at physiological pH (7.4) .
Q. What statistical approaches are robust for analyzing dose-response relationships in biological assays?
- Non-linear regression : Fit data to sigmoidal curves (Hill equation) using GraphPad Prism .
- Outlier detection : Apply Grubbs’ test (α=0.05) to exclude anomalous replicates .
- Meta-regression : Pool data across studies to assess covariates (e.g., cell line variability) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
